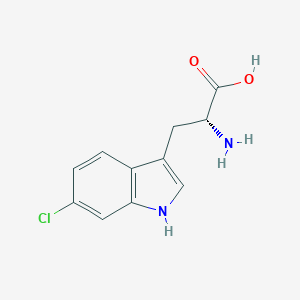

6-Chloro-D-tryptophan

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318983 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-86-1 | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorotryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloro-D-tryptophan chemical properties and structure

An In-depth Technical Guide to 6-Chloro-D-tryptophan: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel amino acid derivatives is paramount. This compound, a halogenated derivative of the essential amino acid D-tryptophan, presents unique properties that make it a compound of significant interest in neuropharmacology, peptide synthesis, and biochemical research. This technical guide provides a detailed overview of its chemical structure, core properties, experimental protocols, and its role in biological pathways.

Core Chemical Properties and Structure

This compound is a D-alpha-amino acid where a chlorine atom substitutes the hydrogen at the 6th position of the indole ring of tryptophan.[1][2] This substitution enhances its reactivity and modifies its biological activity compared to its parent compound.[3] Its appearance is described as colourless prisms or a light to pale yellow powder.[2][3]

Structural Identifiers

-

IUPAC Name: (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[1]

-

SMILES String: C1=CC2=C(C=C1Cl)NC=C2C--INVALID-LINK--N[1]

-

InChI Key: FICLVQOYKYBXFN-SECBINFHSA-N[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 238.67 g/mol | [1][3][4] |

| Melting Point | 264-286 °C (with decomposition) | [4][5] |

| Boiling Point | 476.9 °C at 760 mmHg | [4] |

| Density | ~1.5 g/cm³ | [4][5] |

| pKa (predicted) | 2.55 | [6] |

| XLogP3 | -0.3 | [1] |

Logical Relationships of Tryptophan Derivatives

The following diagram illustrates the structural relationship between tryptophan, its natural enantiomers, and their 6-chloro derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and analysis of 6-chlorotryptophan.

Protocol 1: Synthesis via Enzymatic Resolution

While direct asymmetric synthesis of this compound is possible[8], a common and effective method involves the synthesis of a racemic mixture followed by enzymatic resolution to isolate the desired enantiomer. The following protocol details the synthesis of the L-enantiomer, which can be adapted to isolate the D-enantiomer by using a D-specific acylase or by separating the unreacted N-Acetyl-6-chloro-D-tryptophan.[9]

Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan

-

Dissolve 6-Chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.

-

Add acetic anhydride (10 eq.) to the mixture.

-

Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.

-

Concentrate the mixture to half its original volume.

-

Dilute with water and perform an extraction with ethyl acetate (EtOAc).

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.[9]

Step 2: Enzymatic Resolution

-

Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.

-

Add Acylase I to the solution and stir at 37 °C for 24 hours. Maintain the pH at 8.0 by occasionally adding LiOH.

-

Upon completion, heat the mixture to 60 °C for 5 minutes to denature the enzyme.

-

Cool to room temperature and filter through diatomaceous earth.

-

Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.

-

The aqueous layer, containing the desired 6-Chloro-L-tryptophan, can be lyophilized for purification.[9]

The following workflow diagram visualizes this synthesis process.

Protocol 2: Analytical Method using LC-MS

Quantitative analysis of tryptophan and its derivatives is essential for purity assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a sensitive and specific method.[10]

-

Sample Preparation (from protein matrix): Perform alkaline hydrolysis of the sample. The use of ascorbic acid as an antioxidant during this step is recommended to prevent the degradation of tryptophan.[10]

-

Standard Preparation: Prepare a calibration curve using a pure standard of this compound. A stock solution can be made in water or a suitable buffer and stored at -20°C.[10]

-

Chromatography: Use a suitable reversed-phase HPLC column. The mobile phase and gradient will depend on the specific column and system but often consist of a mixture of water and acetonitrile with an additive like formic acid.

-

Detection: Employ a single quadrupole mass spectrometer (or more advanced mass analyzer) for detection. Monitor the specific mass-to-charge ratio (m/z) for this compound for accurate quantification.[10] Purity can also be assessed using Chiral HPLC to confirm the enantiomeric excess.[3]

Biological Activity and Signaling Pathways

This compound is utilized in research for its ability to modulate biological pathways, particularly those involving neurotransmitters.[3] As a tryptophan derivative, it is studied in the context of serotonin pathways.[3] Furthermore, it has been shown to influence glucose metabolism. The DL-racemic form, 6-chlorotryptophan, inhibits the enzyme 3-hydroxyanthranilate oxidase. This enzyme is part of the kynurenine pathway of tryptophan metabolism, which produces quinolinate. By inhibiting this enzyme, 6-chlorotryptophan reduces the formation of quinolinate, an endogenous NMDA receptor agonist implicated in neurotoxicity.[11]

The diagram below illustrates the inhibitory action of 6-chlorotryptophan on the tryptophan metabolic pathway.

References

- 1. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 56632-86-1-Molbase [molbase.com]

- 6. dempochem.com [dempochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 11. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 6-Chloro-D-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-D-tryptophan is a synthetic derivative of the essential amino acid D-tryptophan, distinguished by the presence of a chlorine atom at the 6-position of the indole ring. This modification confers unique biochemical properties, positioning it as a valuable tool in neuropharmacology and as a precursor for pharmacologically active molecules. Principally, this compound serves as a prodrug for the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid. Its biological significance is primarily understood through its influence on the kynurenine pathway of tryptophan metabolism, leading to the modulation of glutamatergic neurotransmission. This document provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Tryptophan metabolism is a critical physiological process, branching into several pathways with profound implications for health and disease. The major route for tryptophan catabolism is the kynurenine pathway, which generates a number of neuroactive compounds. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a significant investigational compound due to its ability to modulate this pathway and, consequently, neuronal function. While it is also noted for its use as a nonnutritive sweetener and a synthetic building block, its primary biological role of interest to researchers is its metabolic conversion to pharmacologically active species that target the central nervous system.

Mechanism of Action

The biological effects of this compound are not direct but are mediated through its metabolic products within the kynurenine pathway.

The Kynurenine Pathway and Metabolism of this compound

The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. Subsequent enzymatic steps lead to the formation of several neuroactive metabolites. When this compound is introduced, it is metabolized along this pathway, leading to the formation of 4-chlorokynurenine and subsequently 7-chlorokynurenic acid (7-Cl-KYNA).

It is important to note that while some tryptophan analogs are known to be competitive inhibitors of IDO1, the D-isomer of tryptophan and its derivatives generally exhibit minimal to no inhibitory activity on this enzyme. Therefore, the primary biological role of this compound is considered to be that of a precursor or prodrug for 7-Cl-KYNA, rather than a direct enzyme inhibitor.

Antagonism of the NMDA Receptor by 7-Chlorokynurenic Acid

The primary pharmacologically active metabolite of this compound is 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites. By competitively blocking the glycine binding site, 7-Cl-KYNA prevents the activation of the NMDA receptor, even in the presence of glutamate. This leads to a reduction in calcium influx into the neuron, thereby dampening excitatory neurotransmission.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of 7-chlorokynurenic acid, the active metabolite of this compound.

Table 1: NMDA Receptor Binding Affinity of 7-Chlorokynurenic Acid

| Receptor Site | Ligand | IC50 (µM) | Reference |

| Glycine (strychnine-insensitive) | [3H]glycine | 0.56 | [1] |

| NMDA | N-Me-D-Asp | 169 | [1] |

| Quisqualate | Quisqualate | 153 | [1] |

| Kainate | Kainate | >1000 | [1] |

Table 2: Other Reported Activities of 7-Chlorokynurenic Acid

| Target | Activity | Ki | Reference |

| Vesicular Glutamate Transporters | Inhibition | 0.59 mM | [2] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological role of this compound and its metabolites.

In Vitro IDO Enzyme Activity Assay

This protocol is used to determine the activity of the indoleamine 2,3-dioxygenase (IDO) enzyme and to screen for potential inhibitors.

Materials:

-

Recombinant human IDO1 enzyme

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene blue (electron carrier)

-

Ascorbic acid (reductant)

-

Catalase (to remove H₂O₂)

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector

Procedure:

-

Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the IDO1 enzyme to the mixture.

-

To test for inhibition, pre-incubate the enzyme mixture with various concentrations of the test compound (e.g., this compound).

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA. This also serves to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of kynurenine produced. The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a gradient elution.

-

Kynurenine is detected by its UV absorbance at approximately 365 nm.

-

Calculate the enzyme activity based on the rate of kynurenine formation. For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to specific sites on the NMDA receptor.

Materials:

-

Rat cortical membrane preparations

-

Radioligand (e.g., [3H]glycine)

-

Unlabeled ligand (e.g., 7-Cl-KYNA) at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Incubate the rat cortical membranes with the radioligand and varying concentrations of the unlabeled test compound (7-Cl-KYNA).

-

Allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand that binds to the same site.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Analysis of Kynurenine Pathway Metabolites

This protocol outlines a general approach for studying the effects of this compound on the kynurenine pathway in an animal model.

Materials:

-

Animal model (e.g., mice or rats)

-

This compound

-

Vehicle for administration (e.g., saline, carboxymethyl cellulose)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Administer this compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle alone.

-

At specified time points after administration, collect biological samples such as blood (for plasma/serum) and brain tissue.

-

Process the samples to extract the metabolites. For blood, this typically involves centrifugation to obtain plasma or serum, followed by protein precipitation. For brain tissue, homogenization is required, followed by protein precipitation.

-

Analyze the extracted samples using a validated LC-MS/MS method for the quantification of tryptophan and its metabolites, including kynurenine, 4-chlorokynurenine, kynurenic acid, 7-chlorokynurenic acid, and quinolinic acid.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Compare the metabolite levels between the treated and control groups to determine the in vivo effects of this compound on the kynurenine pathway.

Conclusion

This compound is a valuable research tool whose primary biological role is to act as a prodrug for the potent and selective NMDA receptor antagonist, 7-chlorokynurenic acid. By being metabolized through the kynurenine pathway, it provides a means to deliver this antagonist to the central nervous system, thereby modulating glutamatergic neurotransmission. While it is not a significant direct inhibitor of IDO1, its ability to influence the balance of neuroactive metabolites in the kynurenine pathway makes it a compound of high interest for the investigation and potential treatment of neurological disorders characterized by excitotoxicity and NMDA receptor dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in the field of drug discovery and development.

References

6-Chloro-D-tryptophan as a Nonnutritive Sweetener: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-D-tryptophan is a synthetic amino acid derivative that has garnered interest as a potential nonnutritive sweetener. Its classification as a high-intensity sweetener stems from its ability to elicit a sweet taste at concentrations significantly lower than sucrose. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through the T1R2/T1R3 sweet taste receptor, general methodologies for its evaluation, and a framework for understanding its potential development as a commercial sweetener. While specific quantitative data for this compound remains largely proprietary and is not extensively available in the public domain, this guide synthesizes the current understanding of sweet taste perception and outlines the standard experimental protocols required for the evaluation of novel sweetener candidates.

Introduction

The growing global health concerns associated with excessive sugar consumption have driven the demand for nonnutritive sweeteners. These compounds provide a sweet taste without the caloric load of traditional sugars, making them attractive for use in a wide range of food and pharmaceutical products. This compound, a halogenated derivative of the amino acid D-tryptophan, represents a class of molecules with the potential for high-intensity sweetness. This document serves as a technical resource for professionals in the fields of food science, pharmacology, and drug development, offering insights into the scientific underpinnings of this compound as a sweetener and the methodologies for its characterization.

Mechanism of Sweet Taste Perception

The sensation of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] This receptor is located on the surface of taste receptor cells within the taste buds of the oral cavity.

The Sweet Taste Signaling Pathway

The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor initiates a downstream signaling cascade, as illustrated in the diagram below.

Upon binding of this compound to the T1R2/T1R3 receptor, a conformational change activates an intracellular G-protein, gustducin.[3] The activated G-protein, in turn, stimulates the enzyme phospholipase C-beta 2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4] This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-specific cation channel. The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell.[4] This depolarization culminates in the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers, sending a "sweet" signal to the brain.[4]

Quantitative Data

While specific, publicly available quantitative data for this compound is limited, the following tables provide a template for the types of data that are essential for the evaluation of any new sweetener. For comparative purposes, data for D-tryptophan, a related compound, is included where available from scientific literature.

Table 1: Sweetness Potency

| Compound | Sweetness Potency (relative to Sucrose) | Sucrose Equivalence (%) | Comments |

| This compound | Data not publicly available | Data not publicly available | Expected to be a high-intensity sweetener. |

| D-Tryptophan | Varies with concentration | 5 | Potency decreases as concentration increases.[5] |

Table 2: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Binding Affinity (e.g., Kᵢ, EC₅₀) |

| This compound | T1R2/T1R3 | Data not publicly available | Data not publicly available |

| D-Tryptophan | T1R2/T1R3 | Cell-based calcium mobilization | EC₅₀ values can be determined.[6] |

Table 3: ADME/Toxicity Profile

| Parameter | Assay Type | Result |

| Absorption | Caco-2 permeability | Data not publicly available |

| Distribution | Plasma protein binding | Data not publicly available |

| Metabolism | Microsomal stability | Data not publicly available |

| Excretion | (Data from in vivo studies) | Data not publicly available |

| Toxicity | Cytotoxicity (e.g., HepG2 cells) | Data not publicly available |

| Genotoxicity | Ames test | Data not publicly available |

Experimental Protocols

The following sections outline the detailed methodologies for key experiments required to characterize a novel sweetener like this compound.

Synthesis of this compound

A general workflow for the synthesis and purification of this compound is presented below.

Protocol: The synthesis of halogenated tryptophan derivatives can be achieved through various organic synthesis routes. A common approach involves the reaction of a halogenated indole with a protected serine derivative or the use of enzymatic synthesis.[7][8] Purification is typically performed using column chromatography, and the final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Sensory Evaluation

Objective: To determine the sweetness potency and sensory profile of this compound relative to sucrose.

Protocol:

-

Panelist Selection and Training: Recruit and train a panel of 10-15 individuals according to ISO 8586 standards.[9] Panelists should be trained to identify and quantify sweet, bitter, sour, salty, and umami tastes, as well as any potential off-tastes.

-

Sample Preparation: Prepare a series of concentrations of this compound and sucrose in deionized water.

-

Testing Method (e.g., Two-Alternative Forced Choice - 2-AFC): Present panelists with pairs of samples, one containing a known concentration of sucrose and the other a concentration of this compound. Panelists are asked to identify the sweeter sample. This is repeated with varying concentrations to determine the equi-sweetness point.

-

Data Analysis: The concentration of this compound that is perceived as equally sweet to a reference sucrose solution is used to calculate its relative sweetness potency.

T1R2/T1R3 Receptor Binding Assay

Objective: To determine the in vitro activity of this compound on the human sweet taste receptor.

Protocol:

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transiently or stably transfect them with plasmids encoding the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44).[10]

-

Calcium Mobilization Assay:

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

In Vitro ADME/Toxicity Assays

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays is crucial for the early assessment of a new compound's drug-like properties.[11][12][13]

Protocols:

-

Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4.

-

Cell Permeability (Caco-2): Assess the rate of transport across a Caco-2 cell monolayer to predict intestinal absorption.

-

Plasma Protein Binding: Measure the extent of binding to plasma proteins using methods like equilibrium dialysis.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic rate.

-

CYP450 Inhibition: Evaluate the potential to inhibit major cytochrome P450 enzymes to assess drug-drug interaction risks.

-

Cytotoxicity: Determine the concentration that causes 50% cell death (IC₅₀) in a relevant cell line (e.g., HepG2).

-

Genotoxicity (Ames Test): Screen for mutagenic potential using various strains of Salmonella typhimurium.

Conclusion

References

- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 2. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium-labelled halogen derivatives of L-tryptophan catalysed by tryptophanase | Semantic Scholar [semanticscholar.org]

- 9. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Potential Research Areas for 6-Chloro-D-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan, presents a compelling subject for novel research endeavors. While its L-isomer has garnered attention for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), the unique properties of the D-enantiomer remain largely unexplored. This technical guide outlines two primary, promising research areas for this compound: its potential as a neuroprotective agent through modulation of the kynurenine pathway and its prospective application as a novel sweet taste receptor agonist. This document provides a comprehensive overview of the current landscape, detailed experimental protocols, and a structured approach to investigating these underexplored facets of this compound, aiming to catalyze further scientific inquiry and drug development initiatives.

Introduction

This compound is a synthetic amino acid derivative distinguished by the presence of a chlorine atom at the 6th position of the indole ring of D-tryptophan.[1][2] This structural modification can significantly alter its biological activity compared to its endogenous counterpart. While research has been more focused on L-tryptophan and its derivatives, emerging evidence suggests that D-amino acids and their analogs possess unique physiological roles and therapeutic potential. This guide serves as a technical resource for researchers, outlining key areas of investigation for this compound and providing the necessary methodological framework to explore its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, including formulation and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 238.67 g/mol | [3] |

| CAS Number | 56632-86-1 | [3] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in aqueous solutions, solubility can be pH-dependent. | - |

| Chirality | D-enantiomer (R-configuration) | [3] |

Potential Research Area 1: Neuroprotection via Kynurenine Pathway Modulation

Background

The kynurenine pathway is a major metabolic route of tryptophan, leading to the production of several neuroactive compounds.[4] An imbalance in this pathway, particularly the overproduction of the N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid, has been implicated in the pathophysiology of several neurodegenerative diseases.[4][5] Studies on the racemic mixture and the L-isomer of 6-chlorotryptophan have shown that it can attenuate the accumulation of quinolinic acid following immune activation.[5][6] This suggests that this compound may exert neuroprotective effects by modulating this pathway.

Proposed Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor or an alternative substrate for key enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO). By diverting tryptophan metabolism away from the branch leading to quinolinic acid, it may reduce excitotoxicity and subsequent neuronal damage.

Figure 1: Proposed modulation of the kynurenine pathway by this compound.

Experimental Protocols

Objective: To determine the inhibitory potential of this compound on key kynurenine pathway enzymes (IDO1, TDO, KMO, KAT).

Materials:

-

Recombinant human IDO1, TDO, KMO, and KAT enzymes

-

L-Tryptophan (substrate for IDO1/TDO), L-Kynurenine (substrate for KMO/KAT)

-

This compound

-

Assay buffers specific for each enzyme

-

Cofactors (e.g., ascorbic acid, methylene blue for IDO1; hemin for TDO; NADPH for KMO; α-ketoglutarate and pyridoxal-5'-phosphate for KAT)

-

96-well microplates

-

Microplate reader (for absorbance or fluorescence detection)

-

HPLC-MS/MS system for product quantification

Procedure:

-

Prepare serial dilutions of this compound in the respective assay buffer.

-

In a 96-well plate, add the enzyme, its substrate, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Measure the formation of the product (e.g., N-formylkynurenine for IDO1/TDO, 3-hydroxykynurenine for KMO, kynurenic acid for KAT) using a suitable detection method (e.g., absorbance at a specific wavelength or fluorescence). Alternatively, quantify the substrate and product using a validated HPLC-MS/MS method.[7]

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To evaluate the protective effect of this compound against quinolinic acid-induced neurotoxicity in a neuronal cell line.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Quinolinic acid

-

This compound

-

MTT or LDH assay kit for cell viability assessment

-

Fluorescent dyes for reactive oxygen species (ROS) detection (e.g., DCFDA)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture SH-SY5Y cells in 96-well plates until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by exposing the cells to a pre-determined optimal concentration of quinolinic acid for 24-48 hours.

-

Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

-

In a parallel experiment, measure intracellular ROS production using a fluorescent probe like DCFDA.

-

Analyze the data to determine if this compound can attenuate quinolinic acid-induced cell death and oxidative stress.

Potential Research Area 2: Sweet Taste Receptor Agonism

Background

The human sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor.[8] This receptor is known to be activated by a wide range of compounds, including sugars, artificial sweeteners, and certain D-amino acids. The structural similarity of this compound to D-tryptophan, a known agonist of the T1R2/T1R3 receptor, suggests that it may also act as a sweet taste receptor agonist, potentially with modified potency and sensory characteristics.

Proposed Mechanism of Action

This compound is hypothesized to bind to the Venus flytrap module (VFT) of the T1R2 or T1R3 subunit of the sweet taste receptor, inducing a conformational change that activates the receptor and initiates a downstream signaling cascade, leading to the perception of sweetness.

Figure 2: Proposed activation of the sweet taste receptor signaling pathway by this compound.

Experimental Protocols

Objective: To determine if this compound can activate the human sweet taste receptor and to quantify its potency (EC50).[9][10]

Materials:

-

HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44).[9]

-

Cell culture medium and supplements.

-

This compound.

-

Known sweet taste agonists (e.g., sucrose, sucralose, D-tryptophan) as positive controls.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of measuring intracellular calcium flux.

Procedure:

-

Seed the engineered HEK293 cells into 384-well plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

-

Prepare serial dilutions of this compound and control sweeteners in an appropriate assay buffer.

-

Use a FLIPR instrument to measure baseline fluorescence, followed by the automated addition of the test compounds.

-

Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

-

Calculate the peak fluorescence response for each concentration.

-

Determine the EC50 value by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To characterize the sensory properties (sweetness intensity, off-tastes) of this compound in human subjects.

Materials:

-

Purified this compound (food-grade, if possible, and following all safety regulations).

-

Sucrose solutions of varying concentrations as reference standards.

-

Trained sensory panelists.

-

Standardized sensory evaluation booths.

-

Water for rinsing.

-

Data collection software.

Procedure:

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Conduct a dose-response sensory evaluation where trained panelists rate the sweetness intensity of the this compound solutions relative to a series of sucrose reference solutions.[11]

-

Panelists should also be asked to identify and rate the intensity of any other taste attributes (e.g., bitter, metallic, aftertaste).[5]

-

The data should be analyzed to determine the sweetness equivalence of this compound to sucrose and to create a sensory profile of the compound.

Synthesis and Analysis

Synthesis of this compound

The synthesis of optically pure this compound can be achieved through a multi-step process. A common approach involves the synthesis of the racemic mixture, N-acetyl-6-chloro-D,L-tryptophan, followed by enzymatic resolution to isolate the D-enantiomer.[2]

Figure 3: General workflow for the synthesis of this compound.

A detailed protocol for the synthesis of the L-enantiomer can be adapted for the D-enantiomer by using the appropriate enzymes and separation techniques.[2]

Analytical Methods

The purity and enantiomeric excess of synthesized this compound should be determined using appropriate analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to separate and quantify the D- and L-enantiomers, ensuring the enantiomeric purity of the final product.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method should be developed for the quantitative analysis of this compound and its potential metabolites in biological matrices (e.g., plasma, brain tissue).[3][13]

Future Directions and Conclusion

The exploration of this compound opens up exciting avenues for research in neuropharmacology and food science. The proposed research areas provide a solid foundation for investigating its therapeutic potential and novel applications. Key future steps should include:

-

In-depth in vivo studies: Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases are crucial to validate the neuroprotective effects of this compound.

-

Pharmacokinetic profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to understand its bioavailability and brain penetration.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of other halogenated D-tryptophan analogs could provide valuable insights into the structural requirements for activity at both the kynurenine pathway enzymes and the sweet taste receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 3. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 6. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste - Google Patents [patents.google.com]

- 9. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-D-tryptophan Derivatives and Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-D-tryptophan and its derivatives represent a compelling class of compounds with significant therapeutic potential, primarily through the modulation of the kynurenine pathway via inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1). This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this area.

Introduction

Tryptophan is an essential amino acid that is metabolized through several pathways, the most significant being the kynurenine pathway.[1] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzyme indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[1] Overexpression of IDO1 has been implicated in various pathological conditions, including cancer and neurological disorders, by promoting immune tolerance and producing neuroactive metabolites.[2] Consequently, the development of IDO1 inhibitors has become a major focus in drug discovery.

This compound, a halogenated derivative of D-tryptophan, has emerged as a noteworthy scaffold for the design of potent and selective IDO1 inhibitors.[2] The presence of the chlorine atom at the 6-position of the indole ring significantly influences the compound's electronic properties and binding affinity to the enzyme. This guide explores the synthesis of this compound derivatives and analogs, their biological evaluation as IDO1 inhibitors, and the underlying signaling pathways.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common strategy involves the reaction of 6-chloroindole with a suitable serine derivative.

General Synthesis of 6-Chloro-L-tryptophan

A widely employed method for the synthesis of 6-Chloro-L-tryptophan involves the following key steps:

-

Reaction of 6-chloroindole with L-serine: 6-chloroindole is reacted with L-serine in the presence of acetic acid and acetic anhydride. This reaction is typically carried out under an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 73°C) for several hours.

-

Work-up and Extraction: Upon completion, the reaction mixture is concentrated, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried and evaporated to yield the crude Nα-acetyl-6-chloro-D,L-tryptophan.

-

Enzymatic Resolution: The racemic mixture of Nα-acetyl-6-chloro-D,L-tryptophan is then subjected to enzymatic resolution using an acylase I enzyme in a phosphate buffer at a controlled pH (around 8.0) and temperature (e.g., 37°C). This selectively hydrolyzes the L-enantiomer.

-

Purification: The resulting mixture is then acidified, and the desired 6-Chloro-L-tryptophan can be isolated and purified.

Biological Activity and Signaling Pathways

The primary biological target of this compound derivatives is the enzyme indoleamine 2,3-dioxygenase (IDO1). By inhibiting IDO1, these compounds can modulate the kynurenine pathway, which has significant implications for immunology and neuroscience.

The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is the major metabolic route for tryptophan degradation. The initial and rate-limiting step is catalyzed by IDO1, which converts tryptophan to N-formylkynurenine. Subsequent enzymatic steps lead to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid and the neurotoxin quinolinic acid.[3]

In pathological conditions such as cancer, tumor cells can overexpress IDO1, leading to a depletion of tryptophan in the local microenvironment and an accumulation of kynurenine metabolites. This creates an immunosuppressive environment that allows the tumor to evade the host's immune system.

This compound and its derivatives act as competitive inhibitors of IDO1, binding to the active site of the enzyme and preventing the metabolism of tryptophan.[2] This inhibition leads to a restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites, thereby enhancing anti-tumor immune responses.

Attenuation of Quinolinic Acid Accumulation

Systemic immune activation can lead to an accumulation of the neurotoxin quinolinic acid in the brain and blood due to increased tryptophan metabolism through the kynurenine pathway.[3] Studies have shown that systemic administration of 6-Chloro-D,L-tryptophan can attenuate this accumulation of quinolinic acid.[3] This suggests a neuroprotective role for this compound derivatives in conditions associated with neuroinflammation and excitotoxicity.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C11H11ClN2O2 | --INVALID-LINK-- |

| Molecular Weight | 238.67 g/mol | --INVALID-LINK-- |

| XLogP3 | 1.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of Nα-acetyl-6-chloro-D,L-tryptophan

This protocol outlines the initial step in the synthesis of 6-chlorotryptophan.

Materials:

-

6-Chloroindole

-

L-Serine

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate

-

Argon gas

Procedure:

-

Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.

-

Add acetic anhydride (10 eq) to the mixture.

-

Stir the reaction mixture under an argon atmosphere at 73°C for 4 hours.

-

Concentrate the reaction mixture to half its original volume.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude Nα-acetyl-6-chloro-D,L-tryptophan.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives on IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., phosphate buffer)

-

Detection reagent (e.g., Ehrlich's reagent for kynurenine detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, L-tryptophan.

-

Incubate the reaction for a defined period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Add the detection reagent to quantify the amount of kynurenine produced.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives hold significant promise as a new class of therapeutic agents, particularly in the fields of oncology and neuropharmacology. Their ability to inhibit IDO1 and modulate the kynurenine pathway provides a strong rationale for their further development.

Future research should focus on:

-

Synthesis of diverse analogs: A broader range of derivatives with modifications at various positions of the tryptophan scaffold should be synthesized to establish a comprehensive structure-activity relationship (SAR).

-

Quantitative biological evaluation: Rigorous testing of these analogs is necessary to determine their IC50 values for IDO1 inhibition and to assess their selectivity against other enzymes.

-

In vivo studies: Preclinical studies in relevant animal models are crucial to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds.

-

Exploration of other therapeutic applications: Given the role of the kynurenine pathway in various diseases, the potential of this compound derivatives in other therapeutic areas, such as autoimmune disorders and infectious diseases, should be investigated.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Incorporation of 6-Chloro-D-tryptophan in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. Among these, halogenated amino acids, such as 6-Chloro-D-tryptophan, offer unique chemical properties that can significantly enhance the therapeutic potential of peptides. The presence of a chlorine atom on the indole ring of tryptophan can modulate a peptide's hydrophobicity, conformational stability, and resistance to metabolic degradation, leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the D-configuration of the amino acid can confer increased stability against enzymatic cleavage.

This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the potential of this unique building block in their work.

Application Notes

The incorporation of this compound into peptide scaffolds has been explored for a variety of therapeutic applications, primarily leveraging its ability to mimic or modulate the interactions of endogenous tryptophan-containing peptides.

Modulation of Serotonin Receptor Activity

Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, peptides containing this compound are valuable tools for investigating and modulating the activity of serotonin receptors. The chlorine substitution can alter the electronic properties of the indole ring, potentially leading to modified binding affinities and selectivities for different 5-HT receptor subtypes. This makes such peptides promising candidates for the development of novel therapeutics for neurological and psychiatric disorders, including depression, anxiety, and migraine.

Enhancing Integrin Binding Affinity in RGD Peptides

The Arginine-Glycine-Aspartic acid (RGD) motif is a key recognition sequence for integrins, a family of cell adhesion receptors involved in a wide range of physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. The incorporation of modified amino acids, including halogenated tryptophans, into cyclic RGD peptides has been shown to enhance their binding affinity and selectivity for specific integrin subtypes, such as αvβ3. While specific data for this compound is limited, studies on similar halogenated tryptophan derivatives suggest that the chloro-substituent can contribute to favorable interactions within the integrin binding pocket.

Development of Novel Antimicrobial Peptides

Tryptophan residues are known to play a crucial role in the activity of many antimicrobial peptides (AMPs), often by facilitating membrane insertion and disruption. The introduction of a chloro group can enhance the lipophilicity of the tryptophan side chain, potentially leading to stronger interactions with bacterial cell membranes and increased antimicrobial potency.

Conopeptide Analogs for Ion Channel Modulation

Conopeptides, a diverse family of neurotoxins isolated from the venom of marine cone snails, are rich in post-translationally modified amino acids, including halogenated tryptophans.[1] These peptides are potent and selective modulators of a wide range of ion channels and receptors. The synthesis of conopeptide analogs incorporating this compound offers a promising avenue for the development of novel pharmacological tools and therapeutic leads for conditions such as chronic pain and epilepsy.

Quantitative Data on Related Peptides

| Peptide/Compound | Target | Assay | IC50 / Kd | Reference |

| Model Tryptophan-Containing Peptides | ||||

| WGG | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2][3] |

| WQPPRARI | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2] |

| WAGGDASGE | - | Coulometric Mass Spectrometry | N/A (Quantification) | [2] |

| Model RGD Peptides | ||||

| c(RGDfV) | Integrin αvβ3 | Cell Adhesion Assay | IC50: ~1-10 nM | (General knowledge) |

| Cilengitide (c(RGDf(NMe)V)) | Integrin αvβ3, αvβ5 | Cell Adhesion Assay | IC50: ~1 nM | (General knowledge) |

| Model Di- and Tripeptides | ||||

| Pro-[¹⁴C]Ala | Peptide Transporter | Uptake Inhibition | IC50 values vary | [4] |

This table is for illustrative purposes to show typical quantitative data for related peptide classes. Specific values for this compound containing peptides would need to be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-6-Chloro-D-tryptophan into peptides using solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide resin (0.3-0.8 mmol/g substitution)

-

Fmoc-protected amino acids (including Fmoc-6-Chloro-D-tryptophan)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) or equivalent

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the R-ink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling (for all amino acids including Fmoc-6-Chloro-D-tryptophan):

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes. For HBTU/HATU, dissolve the coupling agent with the amino acid and add DIPEA.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2-4 hours at room temperature. The coupling time for the bulky this compound may need to be extended.

-

Monitor the coupling reaction using a Kaiser test or other qualitative test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Automated Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids like this compound. The general principles are similar to the manual protocol, but the reaction times are much shorter.

Note: This is a general guideline. Specific parameters will need to be optimized for the particular peptide synthesizer and sequence.

Procedure:

-

Resin Loading and Swelling: Load the appropriate resin into the reaction vessel of the microwave peptide synthesizer and perform an initial swelling step in DMF.

-

Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 30-60 seconds at 50-75°C, followed by a 2-3 minute hold).

-

Amino Acid Coupling:

-

Use a pre-activated solution of the Fmoc-amino acid (e.g., with HBTU/DIPEA in DMF).

-

Perform the coupling reaction with microwave irradiation (e.g., 5-10 minutes at 75-90°C).

-

-

Washing: Automated washing steps with DMF are performed between deprotection and coupling steps.

-

Cleavage, Deprotection, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that can be modulated by peptides containing this compound.

Caption: Simplified Serotonin Receptor Signaling Pathway.

Caption: RGD-Mediated Integrin Signaling Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a peptide containing this compound.

Caption: Peptide Synthesis and Evaluation Workflow.

By providing a robust framework for the synthesis and application of peptides containing this compound, this document aims to facilitate further research and development in this exciting area of peptide chemistry and drug discovery. The unique properties conferred by this halogenated amino acid hold significant promise for the creation of next-generation peptide therapeutics with enhanced efficacy and specificity.

References

- 1. Post-translationally modified conopeptides: Biological activities and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 6-Chloro-D-tryptophan into Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug discovery. 6-Chloro-D-tryptophan, a halogenated derivative of the natural amino acid tryptophan, offers unique chemical properties that can be exploited to modulate protein structure, function, and therapeutic potential. The introduction of a chlorine atom at the 6-position of the indole ring can significantly alter the physicochemical properties of a peptide or protein, including its hydrophobicity, electronic distribution, and metabolic stability[1]. This makes it a valuable building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders by modulating serotonin pathways[2].

This document provides detailed application notes and protocols for the incorporation of this compound into proteins, primarily focusing on the use of genetic code expansion technology in E. coli.

I. Applications

The incorporation of this compound into proteins has several key applications:

-

Protein Engineering: Modifying protein structure and function to enhance stability, catalytic activity, or binding affinity. The introduction of halogenated tryptophans can alter these properties, providing a platform for engineering novel proteins[3].

-

Drug Development: Serving as a building block in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways makes it a valuable tool in neuropharmacology[2]. 6-chloro-L-tryptophan, a related compound, has been investigated as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in various diseases[].

-

Biochemical and Biophysical Studies: Acting as a probe to investigate protein-protein interactions, enzyme mechanisms, and protein folding. Halogenated tryptophans can be used in spectroscopic studies to provide insights into the local environment within a protein[5][6].

II. Experimental Protocols

The primary method for incorporating this compound into proteins is through the expansion of the genetic code. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes the noncanonical amino acid and directs its insertion in response to a specific codon, typically the amber stop codon (UAG)[3][7][8]. A significant advancement in this field is the development of autonomous bacterial strains that can biosynthesize halogenated tryptophans, thereby eliminating the need for external synthesis and supply of the expensive noncanonical amino acid[3].

Protocol 1: General Workflow for Site-Specific Incorporation of this compound using Genetic Code Expansion

This protocol outlines the general steps for incorporating this compound at a specific site in a protein of interest (POI) expressed in E. coli.

1. Plasmid Construction:

- Prepare a plasmid encoding the gene for the protein of interest (POI) with an in-frame amber (UAG) codon at the desired incorporation site.

- Prepare a second plasmid (e.g., pUltra vector) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its corresponding orthogonal tRNA (e.g., a chimeric phenylalanyl-tRNA synthetase/tRNA pair)[3].

2. Transformation:

- Co-transform competent E. coli cells (e.g., a strain suitable for protein expression) with both the POI-encoding plasmid and the aaRS/tRNA-encoding plasmid.

3. Protein Expression:

- Grow the transformed E. coli cells in a suitable culture medium (e.g., 2YT or LB medium) containing the appropriate antibiotics for plasmid selection.

- Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8) with an inducing agent (e.g., IPTG).

- Supplement the culture medium with this compound at a final concentration typically in the millimolar range.

4. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells using a suitable method (e.g., sonication or chemical lysis reagent).

- Purify the protein of interest containing this compound using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged[9][10].

5. Verification of Incorporation:

- Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF)[3][11][12]. The observed molecular weight of the protein should correspond to the theoretical mass including the this compound residue.

Protocol 2: Autonomous Biosynthesis and Incorporation of 6-Chloro-tryptophan

This protocol describes a more advanced method using engineered E. coli strains capable of biosynthesizing 6-Chloro-tryptophan directly from simple precursors, thus bypassing the need to add the noncanonical amino acid to the culture medium[3].

1. Strain Engineering:

- Engineer an E. coli strain to express a tryptophan halogenase (e.g., SttH or RebH) and a flavin reductase (Fre). These enzymes catalyze the regiospecific chlorination of tryptophan[3].

- The genes for the halogenase and flavin reductase can be introduced on a plasmid or integrated into the bacterial genome.

2. Plasmid Setup:

- Use the same plasmid setup as in Protocol 1: one plasmid for the POI with an amber codon and another for the orthogonal aaRS/tRNA pair.

3. Transformation:

- Transform the engineered E. coli strain with the two plasmids.

4. Protein Expression with Biosynthesis:

- Grow the transformed cells in a minimal medium (e.g., M9-Glucose) to control the availability of precursors.

- Supplement the medium with sodium chloride (NaCl) as the chlorine source. The optimal concentration for chlorination is typically around 10 mM[3].

- Induce protein expression as described in Protocol 1.

5. Purification and Verification:

- Follow the same procedures for protein purification and verification of incorporation as outlined in Protocol 1.

III. Data Presentation

Table 1: Quantitative Data for 6-Chloro-tryptophan Incorporation

| Parameter | Value | Reference |

| Molecular Weight of this compound | ~238.67 g/mol | [13][14] |

| Optimal NaCl Concentration for Biosynthesis | 10 mM | [3] |

| Example Protein: sfGFP | ||

| Wild-type sfGFP (calculated) | 27597 Da | [3] |

| sfGFP with 6-Chloro-tryptophan (experimental) | 27654 Da | [3] |

IV. Visualizations

Diagram 1: Workflow for Genetic Code Expansion

Caption: Genetic code expansion workflow for incorporating this compound.

Diagram 2: Autonomous Biosynthesis Pathway of Halogenated Tryptophan

Caption: Enzymatic biosynthesis of halogenated tryptophan in engineered E. coli.

V. Potential Challenges and Considerations

-

Toxicity: While generally well-tolerated in expression systems, high concentrations of noncanonical amino acids or their degradation products can be toxic to cells[15][16]. It is advisable to optimize the concentration of this compound to balance incorporation efficiency and cell viability.

-

Orthogonal System Efficiency: The efficiency of the orthogonal aaRS/tRNA pair is crucial for high-yield production of the modified protein. The choice of the synthetase and tRNA can significantly impact the fidelity and efficiency of incorporation[17][18].

-

Protein Folding and Stability: The incorporation of a bulky, halogenated amino acid can potentially perturb the structure and stability of the target protein. It is important to characterize the purified protein to ensure it is correctly folded and functional[5][6].

-

Purification: The physicochemical changes resulting from the incorporation of this compound might require optimization of purification protocols to achieve high purity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of tryptophan analogues into staphylococcal nuclease, its V66W mutant, and Delta 137-149 fragment: spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reprogramming the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases to expand the genetic code of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sjsu.edu [sjsu.edu]

- 10. bio-rad.com [bio-rad.com]

- 11. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Toxicity of tryptophan manganese(i) carbonyl (Trypto-CORM), against Neisseria gonorrhoeae - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

Application Notes and Protocols for Solid-Phase Synthesis with Fmoc-6-Chloro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-6-Chloro-D-tryptophan is a synthetically modified amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a halogenated tryptophan residue into a peptide sequence. The incorporation of 6-chloro-D-tryptophan can significantly influence the resulting peptide's conformational stability, receptor binding affinity, and overall biological activity. The electron-withdrawing nature of the chlorine atom at the 6-position of the indole ring can alter the electronic properties of the tryptophan side chain, potentially leading to enhanced therapeutic properties.[1] Peptides containing halogenated tryptophans have shown increased affinity towards certain biological targets, making this modified amino acid a valuable tool in structure-activity relationship (SAR) studies and drug discovery.

This document provides detailed protocols for the solid-phase synthesis of peptides containing Fmoc-6-Chloro-D-tryptophan, including resin preparation, coupling, deprotection, cleavage, and analysis.

Data Presentation

While specific quantitative data for the coupling efficiency, deprotection, and cleavage of Fmoc-6-Chloro-D-tryptophan is not extensively available in public literature, the following tables provide expected trends and comparative data based on general Fmoc-SPPS principles for tryptophan-containing peptides.

Table 1: Expected Coupling Efficiency of Fmoc-6-Chloro-D-tryptophan with Various Activating Reagents.

| Activating Reagent | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |

| HBTU/HOBt/DIPEA | 30 - 120 | > 99 | Standard and reliable method. |

| HATU/HOAt/DIPEA | 20 - 60 | > 99.5 | Recommended for sterically hindered couplings. |

| DIC/HOBt | 60 - 240 | > 98 | Cost-effective; requires careful monitoring to avoid side reactions. |

Table 2: Fmoc Deprotection of this compound.

| Deprotection Reagent | Concentration | Deprotection Time (min) | Expected Efficiency (%) | Notes |

| Piperidine in DMF | 20% (v/v) | 2 x 10 | > 99 | Standard protocol. |

| Piperidine in NMP | 20% (v/v) | 2 x 7 | > 99 | NMP can improve solvation of the growing peptide chain. |

| DBU in DMF | 2% (v/v) | 2 x 5 | > 99 | Stronger base, faster deprotection, but may increase risk of side reactions. |